molecular formula C13H20BNO4 B6330669 3-(N-BOC-N-ethylamino)phenylboronic acid CAS No. 2096341-60-3

3-(N-BOC-N-ethylamino)phenylboronic acid

Cat. No.: B6330669
CAS No.: 2096341-60-3
M. Wt: 265.12 g/mol
InChI Key: RMQIBLZTYFLWIG-UHFFFAOYSA-N
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Description

3-(N-BOC-N-ethylamino)phenylboronic acid is an organic compound with the molecular formula C13H20BNO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an N-ethylamino group protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-(N-BOC-N-ethylamino)phenylboronic acid has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the Respiratory system .

Future Directions

The unique chemistry of PBA derivatives has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets . The topics reviewed include PBA-mediated targeting to sialic acid (SA) as a methodology relevant to tumor diagnosis and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-BOC-N-ethylamino)phenylboronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.

    Formation of the Boronic Acid: The protected amino compound is then reacted with a boronic acid derivative to form the desired product.

A common synthetic route involves the reaction of 3-bromoaniline with diethyl ethylphosphonate in the presence of a base, followed by protection of the amino group with tert-butoxycarbonyl chloride. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(N-BOC-N-ethylamino)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The BOC-protected amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds are formed.

    Oxidation: Phenol derivatives are produced.

    Substitution: Substituted amino derivatives are obtained.

Comparison with Similar Compounds

Similar Compounds

    3-(N-BOC-amino)phenylboronic acid: Similar structure but with an amino group instead of an N-ethylamino group.

    4-(N-BOC-amino)phenylboronic acid: Similar structure but with the amino group in the para position.

    Phenylboronic acid: The parent compound without any amino or BOC groups.

Uniqueness

3-(N-BOC-N-ethylamino)phenylboronic acid is unique due to the presence of both the BOC-protected N-ethylamino group and the boronic acid group. This combination allows for versatile reactivity and makes it a valuable building block in organic synthesis and drug development .

Properties

IUPAC Name

[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQIBLZTYFLWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(CC)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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